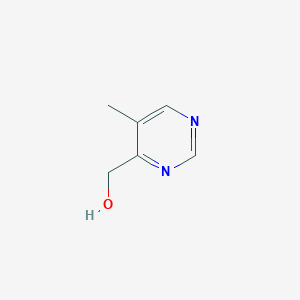
3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core with methoxy, oxo, and carbonitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-methoxycarbonylaminoisothiazole with methanesulfonic acid in methanol, leading to the formation of the desired naphthyridine derivative . The reaction conditions often require refluxing the mixture to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional carbonyl groups, while reduction can produce hydroxylated naphthyridines.
Aplicaciones Científicas De Investigación
3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate
- 5,6-Dihydroxy-3-methyl-2-oxo-1,2,5,6-tetrahydroquinoline
Uniqueness
3-Methoxy-5-oxo-5,6-dihydro-1,6-naphthyridine-2-carbonitrile stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its methoxy and carbonitrile groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
Propiedades
Fórmula molecular |
C10H7N3O2 |
|---|---|
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
3-methoxy-5-oxo-6H-1,6-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C10H7N3O2/c1-15-9-4-6-7(13-8(9)5-11)2-3-12-10(6)14/h2-4H,1H3,(H,12,14) |
Clave InChI |
OGWZMSUCXCEAIB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C2C=CNC(=O)C2=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine](/img/structure/B13033905.png)




![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13033929.png)
![4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)


![7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B13033962.png)
![Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate](/img/structure/B13033964.png)


